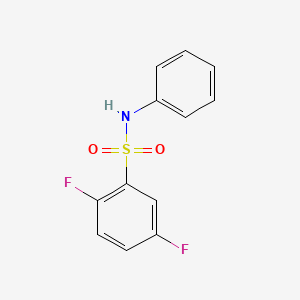

2,5-difluoro-N-phenylbenzenesulfonamide

Description

2,5-Difluoro-N-phenylbenzenesulfonamide (C₁₂H₉F₂NO₂S, MW = 269.27 g/mol) is a sulfonamide derivative characterized by a benzene ring substituted with two fluorine atoms at positions 2 and 5, linked via a sulfonamide group to a phenyl ring. Fluorine's strong electronegativity and small atomic radius impart unique electronic and steric properties, influencing molecular conformation, solubility, and intermolecular interactions. This compound is of interest in medicinal chemistry and materials science due to sulfonamides' historical relevance in drug development and their propensity for hydrogen bonding .

Properties

IUPAC Name |

2,5-difluoro-N-phenylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2NO2S/c13-9-6-7-11(14)12(8-9)18(16,17)15-10-4-2-1-3-5-10/h1-8,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPUDRZACHSSPEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-difluoro-N-phenylbenzenesulfonamide typically involves the reaction of 2,5-difluorobenzenesulfonyl chloride with aniline in the presence of a base such as pyridine. The reaction is carried out in a suitable solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

2,5-Difluorobenzenesulfonyl chloride+Aniline→this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Difluoro-N-phenylbenzenesulfonamide can undergo various chemical reactions, including:

Nucleophilic substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles under appropriate conditions.

Oxidation and reduction: The sulfonamide group can participate in redox reactions, leading to the formation of different oxidation states.

Coupling reactions: The compound can be involved in coupling reactions to form more complex structures.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic substitution: Products with nucleophiles replacing the fluorine atoms.

Oxidation: Sulfonic acids or sulfonate esters.

Reduction: Amines or other reduced forms of the sulfonamide group.

Scientific Research Applications

2,5-Difluoro-N-phenylbenzenesulfonamide has several scientific research applications:

Medicinal chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting enzymes and receptors.

Materials science: The compound is utilized in the development of advanced materials, including polymers and coatings.

Biological studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Industrial applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,5-difluoro-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the fluorine atoms can enhance the compound’s binding affinity and selectivity through electronic effects.

Comparison with Similar Compounds

Dihedral Angles and Molecular Conformation

The dihedral angle between the two aromatic rings in sulfonamides is critical for understanding packing efficiency and biological interactions. Key comparisons include:

Analysis: Methyl groups introduce steric bulk, increasing dihedral angles (e.g., 61.5° for 2-methyl vs. 40.4° for 2,5-dimethyl).

Hydrogen Bonding and Crystal Packing

Sulfonamides commonly form N—H⋯O hydrogen bonds, creating dimers or chains. For example:

- N-(2,5-Dimethylphenyl)benzenesulfonamide forms inversion dimers via N—H⋯O bonds (N⋯O = 2.85 Å) .

- 2,4-Dichloro-N-(2,5-dimethylphenyl)benzenesulfonamide exhibits similar dimerization but with additional Cl⋯H interactions .

In this compound, F atoms may engage in weak C—H⋯F interactions, altering crystal packing compared to methyl or chloro derivatives.

Electronic and Physicochemical Properties

Substituent electronic effects influence solubility, acidity, and reactivity:

However, its lipophilicity (logP) remains moderate, balancing membrane permeability and solubility—a key advantage in drug design .

Q & A

Basic Research Questions

Q. What are the key synthetic steps and characterization methods for 2,5-difluoro-N-phenylbenzenesulfonamide?

- Synthesis :

- Nucleophilic aromatic substitution (NAS) between 2,5-difluorobenzenesulfonyl chloride and aniline derivatives under basic conditions (e.g., triethylamine).

- Critical parameters: pH control (basic conditions to deprotonate aniline) and temperature optimization (room temperature to 60°C) to minimize side reactions like over-sulfonation .

- Purification via recrystallization or column chromatography using silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures).

- Characterization :

- NMR Spectroscopy : and NMR confirm substitution patterns (e.g., fluorine positions at C2/C5 and sulfonamide linkage) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

Q. How can common side reactions during sulfonamide synthesis be mitigated?

- Side Reactions :

- Hydrolysis of sulfonyl chloride intermediates under acidic/moist conditions.

- Over-substitution due to excess reagents.

- Mitigation Strategies :

- Use anhydrous solvents and inert atmospheres (e.g., nitrogen).

- Monitor reaction progress via TLC to optimize reagent stoichiometry .

Advanced Research Questions

Q. What crystallographic methods validate the molecular structure of this compound?

- X-ray Diffraction (XRD) :

- Single-crystal XRD resolves bond lengths/angles (e.g., S–N bond: ~1.63 Å; C–F bonds: ~1.35 Å) and hydrogen-bonding networks (N–H···O interactions) .

- Refinement Software :

- SHELX programs (e.g., SHELXL) refine structural models against diffraction data. Key parameters: (< 0.05) and (< 0.10) ensure accuracy .

- Example Crystallographic Data :

| Parameter | Value |

|---|---|

| Space group | |

| Unit cell (Å) | , , |

| (°) | 101.86 |

Q. How does the fluorine substitution pattern influence reactivity in coupling reactions?

- Electronic Effects :

- Fluorine's electron-withdrawing nature activates the benzene ring for electrophilic substitution but deactivates it for nucleophilic attacks.

- Coupling Reactions :

- Suzuki-Miyaura coupling with boronic acids using Pd catalysts (e.g., Pd(PPh)) at 80–100°C in THF/HO .

- Optimization :

- Fluorine's meta-directing effect favors coupling at specific positions. Monitor regioselectivity via NMR .

Q. What computational approaches predict biological activity for sulfonamide derivatives?

- Molecular Docking :

- Use AutoDock Vina to model interactions with target enzymes (e.g., carbonic anhydrase). Fluorine atoms enhance binding via hydrophobic contacts .

- QSAR Studies :

- Correlate substituent effects (e.g., Hammett values) with inhibitory activity. PubChem data (CID: B2748418) provides structural templates .

Methodological Considerations

-

Reaction Optimization Table :

Step Conditions Yield (%) Sulfonylation EtN, DCM, 0°C → RT, 12 h 75–85 Purification Column chromatography (SiO, EtOAc/Hexane 1:3) 90+ -

Spectroscopic Reference Data :

Contradictions and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.